molecular formula C17H14ClN5O B5595724 1-(4-chlorobenzyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide

1-(4-chlorobenzyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide

Cat. No. B5595724
M. Wt: 339.8 g/mol
InChI Key: AFNNZLPIGYFJOL-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide, also known as PTP1B inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit strong inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in the regulation of insulin signaling and glucose metabolism. In

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide involves the inhibition of 1-(4-chlorobenzyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide. 1-(4-chlorobenzyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide is a negative regulator of insulin signaling and glucose metabolism. Inhibition of 1-(4-chlorobenzyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide leads to increased insulin sensitivity and glucose uptake, which can improve glucose homeostasis and reduce the risk of type 2 diabetes and obesity. In addition, inhibition of 1-(4-chlorobenzyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-chlorobenzyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide are mainly related to its inhibitory activity against 1-(4-chlorobenzyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide. Inhibition of 1-(4-chlorobenzyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide leads to increased insulin sensitivity and glucose uptake, which can improve glucose homeostasis and reduce the risk of type 2 diabetes and obesity. In addition, inhibition of 1-(4-chlorobenzyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-chlorobenzyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide in lab experiments include its strong inhibitory activity against 1-(4-chlorobenzyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide, which makes it a valuable tool for studying the role of 1-(4-chlorobenzyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide in insulin signaling and glucose metabolism. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and tissues. Therefore, careful dose-response studies are necessary to determine the optimal concentration of this compound for each experimental system.

Future Directions

There are several future directions for the research on 1-(4-chlorobenzyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide. One direction is to investigate the potential therapeutic applications of this compound in the treatment of type 2 diabetes and obesity. Further studies are needed to determine the optimal dose and administration route of this compound in animal models and clinical trials. Another direction is to explore the potential anticancer activity of this compound in different cancer types and to identify the molecular targets of its action. In addition, the development of more potent and selective 1-(4-chlorobenzyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide inhibitors based on the structure of 1-(4-chlorobenzyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide is also a promising direction for future research.

Synthesis Methods

The synthesis of 1-(4-chlorobenzyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide involves several steps. The first step is the reaction between 4-chlorobenzaldehyde and 4-pyridinecarboxaldehyde in the presence of sodium methoxide to form the corresponding Schiff base. The Schiff base is then reacted with hydrazine hydrate in ethanol to give the desired product, 1-(4-chlorobenzyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide. The purity and yield of the final product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-(4-chlorobenzyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit strong inhibitory activity against 1-(4-chlorobenzyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide, a key enzyme involved in the regulation of insulin signaling and glucose metabolism. 1-(4-chlorobenzyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide inhibitors have been proposed as potential therapeutics for the treatment of type 2 diabetes and obesity. In addition, 1-(4-chlorobenzyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-3-carbohydrazide has also been studied for its potential anticancer activity. It has been found to inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and leukemia.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-[(E)-pyridin-4-ylmethylideneamino]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O/c18-15-3-1-14(2-4-15)12-23-10-7-16(22-23)17(24)21-20-11-13-5-8-19-9-6-13/h1-11H,12H2,(H,21,24)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNNZLPIGYFJOL-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)C(=O)NN=CC3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C=CC(=N2)C(=O)N/N=C/C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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